molecular formula C11H11BrO2 B12974016 6-Bromo-5-methoxy-3,4-dihydronaphthalen-1(2h)-one

6-Bromo-5-methoxy-3,4-dihydronaphthalen-1(2h)-one

Cat. No.: B12974016
M. Wt: 255.11 g/mol
InChI Key: WWLPQOHXPNFULB-UHFFFAOYSA-N
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Description

6-Bromo-5-methoxy-3,4-dihydronaphthalen-1(2h)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methoxy-3,4-dihydronaphthalen-1(2h)-one typically involves the bromination of a methoxy-substituted naphthalenone precursor. The reaction conditions may include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

6-Bromo-5-methoxy-3,4-dihydronaphthalen-1(2h)-one may have various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-5-methoxy-3,4-dihydronaphthalen-1(2h)-one would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-methoxynaphthalene: Another brominated methoxy-naphthalene derivative with similar structural features.

    5-Methoxy-1-tetralone: A methoxy-substituted tetralone with comparable chemical properties.

Uniqueness

6-Bromo-5-methoxy-3,4-dihydronaphthalen-1(2h)-one is unique due to its specific substitution pattern, which may confer distinct reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

6-bromo-5-methoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H11BrO2/c1-14-11-8-3-2-4-10(13)7(8)5-6-9(11)12/h5-6H,2-4H2,1H3

InChI Key

WWLPQOHXPNFULB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1CCCC2=O)Br

Origin of Product

United States

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